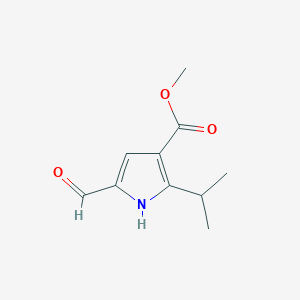
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate (MFPC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MFPC is a heterocyclic compound that contains a pyrrole ring and a carboxylate group, making it an important building block in the synthesis of various organic compounds.
科学研究应用
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products such as pyrrolizidine alkaloids, which have been found to have various biological activities including anti-inflammatory, antitumor, and antiviral properties. Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has also been used in the synthesis of various pharmaceuticals, including antihypertensive agents and anticancer drugs.
作用机制
The mechanism of action of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate is not well understood, but it is believed to be due to its ability to interact with various biological molecules such as enzymes and receptors. Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has been found to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has been found to have antitumor properties, which can inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the advantages of using Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate is its potential toxicity. It is important for researchers to use appropriate safety precautions when handling Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate in the lab.
未来方向
There are many future directions for the use of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate in scientific research. One potential area of research is the synthesis of novel pharmaceuticals using Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate as a building block. Another potential area of research is the investigation of the mechanism of action of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate and its potential use in the treatment of various diseases. Overall, Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has the potential to be a valuable tool in scientific research and its applications are likely to continue to expand in the future.
合成方法
The synthesis of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate can be achieved through a multi-step process involving the reaction of 1,4-diketones with amino acids. One of the most common methods for synthesizing Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate is the reaction of 1,4-diketones with proline in the presence of a Lewis acid catalyst such as titanium tetrachloride. This reaction results in the formation of an intermediate compound, which is then treated with methyl formate and a base to yield Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate.
属性
IUPAC Name |
methyl 5-formyl-2-propan-2-yl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)9-8(10(13)14-3)4-7(5-12)11-9/h4-6,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTBTHLREDTEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(N1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2785269.png)
![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2785270.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2785272.png)
![1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2785273.png)
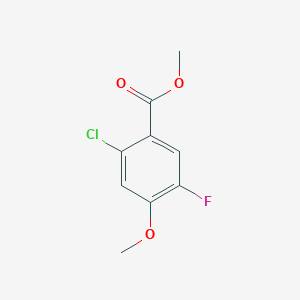
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2785276.png)
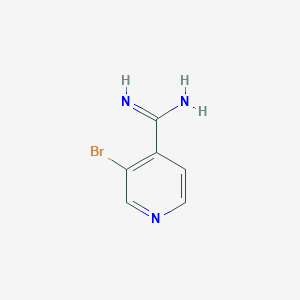
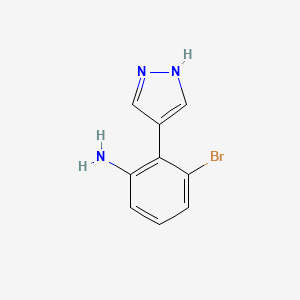

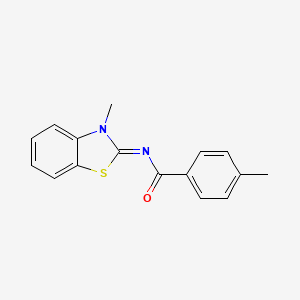
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2785287.png)
![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2785290.png)
![1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2785291.png)